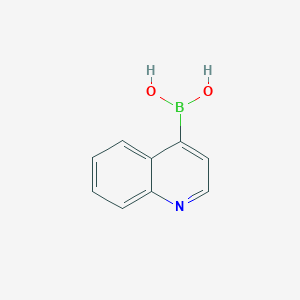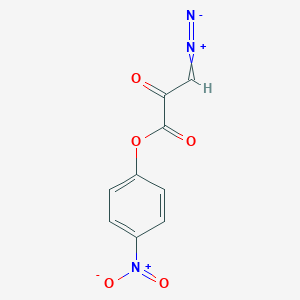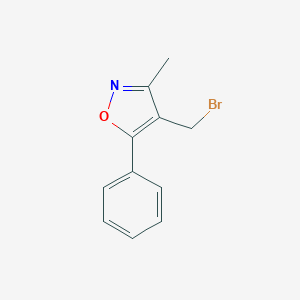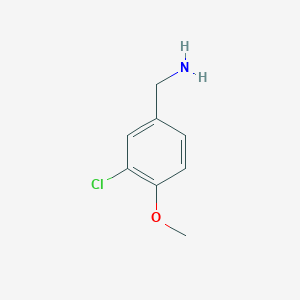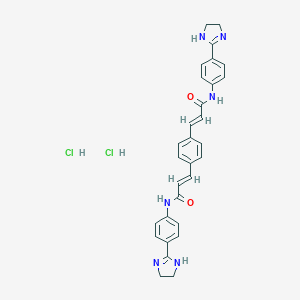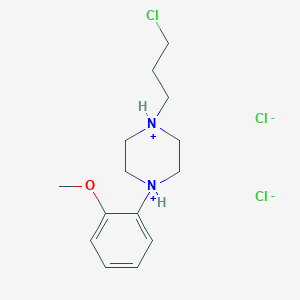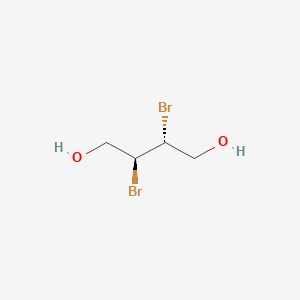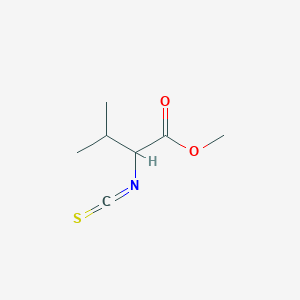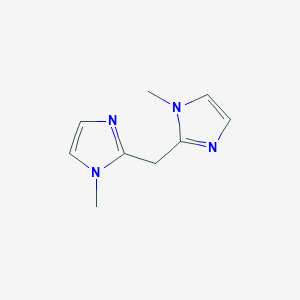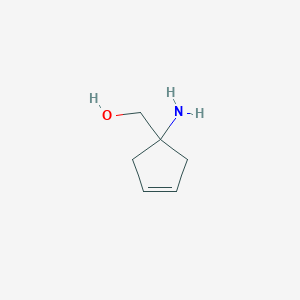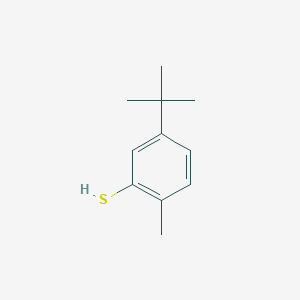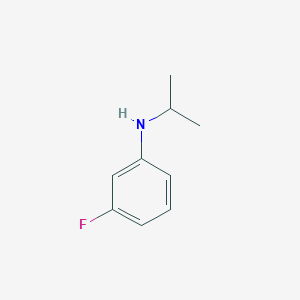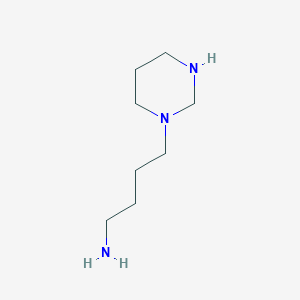![molecular formula C17H20O B050261 [1,1'-Biphenyl]-4-pentanol CAS No. 120756-57-2](/img/structure/B50261.png)
[1,1'-Biphenyl]-4-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1'-Biphenyl]-4-pentanol is a chiral alcohol that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. This compound is commonly referred to as BINAPOL and is widely used in the synthesis of chiral compounds.
Aplicaciones Científicas De Investigación
[1,1'-Biphenyl]-4-pentanol has found significant applications in various fields of science. It is widely used as a chiral ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. BINAPOL has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. It has also been used as a chiral auxiliary in the synthesis of complex molecules. Apart from its applications in organic synthesis, BINAPOL has also been used as a chiral selector in chromatography and as a chiral dopant in liquid crystals.
Mecanismo De Acción
The mechanism of action of [1,1'-Biphenyl]-4-pentanol in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. This complex then reacts with a substrate to give a chiral product. The chiral ligand plays a crucial role in determining the stereochemistry of the product. BINAPOL has a unique structure that allows it to form stable complexes with metal catalysts, making it an excellent chiral ligand.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of [1,1'-Biphenyl]-4-pentanol. However, studies have shown that it is relatively non-toxic and has low environmental impact. It has been used in various lab experiments without any adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [1,1'-Biphenyl]-4-pentanol as a chiral ligand in asymmetric catalysis has several advantages. It is a readily available and inexpensive compound, and its synthesis is relatively straightforward. BINAPOL has a high affinity for metal catalysts, resulting in high reaction rates and excellent enantioselectivity. However, it also has limitations. The synthesis of BINAPOL requires the use of toxic and expensive catalysts, which can limit its scalability. Additionally, the separation of the diastereomers can be challenging and time-consuming.
Direcciones Futuras
There are several future directions for the research and application of [1,1'-Biphenyl]-4-pentanol. One area of research is the development of new and more efficient catalysts for its synthesis. Another direction is the exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, the use of BINAPOL in biocatalysis and enzymatic reactions is an area of growing interest. Further studies are needed to explore the potential of this compound fully.
Conclusion:
In conclusion, [1,1'-Biphenyl]-4-pentanol is a chiral alcohol that has found significant applications in asymmetric catalysis. Its unique structure and properties make it an excellent chiral ligand for the synthesis of chiral compounds. The synthesis method for BINAPOL is relatively straightforward, and it has a high affinity for metal catalysts, resulting in high reaction rates and excellent enantioselectivity. While there are limitations to its use, such as the use of toxic and expensive catalysts, the potential applications of [1,1'-Biphenyl]-4-pentanol in various fields of science make it an exciting compound for future research.
Propiedades
Número CAS |
120756-57-2 |
|---|---|
Nombre del producto |
[1,1'-Biphenyl]-4-pentanol |
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
5-(4-phenylphenyl)pentan-1-ol |
InChI |
InChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2 |
Clave InChI |
GKFQLFNRJVCOFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
Sinónimos |
5-(4-BIPHENYLYL)PENTANOL |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

